molecular formula C22H27ClN4O2 B3015309 2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide CAS No. 850592-90-4

2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide

カタログ番号: B3015309
CAS番号: 850592-90-4
分子量: 414.93
InChIキー: POROXMPSLLPDCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide” is a chemical compound that contains a piperazine ring and a morpholine ring . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Morpholine is also a common motif in drug molecules .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom . It also contains a chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

科学的研究の応用

Antimicrobial and Anticancer Potential

A study by Mehta et al. (2019) reported the synthesis of derivatives of 2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide, which were evaluated for their antimicrobial and anticancer activities. These derivatives showed significant antimicrobial activity and were found to be active in anticancer assessments, albeit less than standard drugs.

Anticonvulsant Properties

Kamiński et al. (2011) explored the anticonvulsant properties of new acetamide derivatives of this compound. Their findings indicated effectiveness in seizure tests, with some compounds showing promising results in comparison to standard anticonvulsant drugs. This points to potential applications in neurological disorders (Kamiński et al., 2011).

Therapeutic Efficacy in Japanese Encephalitis

Ghosh et al. (2008) synthesized a derivative of this compound and evaluated its efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, indicating potential as a therapeutic agent for viral infections such as Japanese encephalitis (Ghosh et al., 2008).

Antiproliferative Activity and VEGFR-2 Inhibition

A study by Hassan et al. (2021) reported the synthesis of derivatives with antiproliferative activity, especially against breast cancer cell lines. These compounds also exhibited VEGFR-2 inhibitory activity, suggesting potential use in cancer therapy (Hassan et al., 2021).

Broad Spectrum Antimicrobial Activity

Research by Temiz‐Arpacı et al. (2005) synthesized novel derivatives and tested them for antimicrobial activities. These compounds displayed a broad spectrum of activity against various bacterial strains and yeast species, indicating their potential use in treating infectious diseases (Temiz‐Arpacı et al., 2005).

Antinociceptive Effect

Navarrete-Vázquez et al. (2016) designed and synthesized a compound with high affinity for σ1 receptors and significant antinociceptive effects, suggesting potential applications in pain management (Navarrete-Vázquez et al., 2016).

CNS Agents

Verma et al. (2017) synthesized new derivatives and evaluated their anxiolytic and skeletal muscle relaxant activity. These compounds showed potential as central nervous system (CNS) agents, with some demonstrating potent activity (Verma et al., 2017).

将来の方向性

The future research directions for this compound could include further studies to determine its biological activity, potential uses in medicine or other fields, and methods for its synthesis .

特性

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O2/c23-18-2-1-3-21(16-18)26-10-8-25(9-11-26)17-22(28)24-19-4-6-20(7-5-19)27-12-14-29-15-13-27/h1-7,16H,8-15,17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POROXMPSLLPDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。